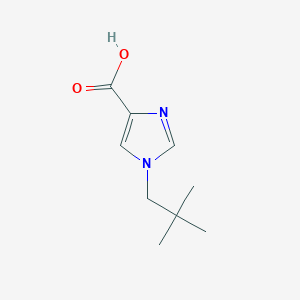
1-(2,2-Dimethylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
1-(2,2-Dimethylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (hereinafter referred to as DMPO) is a chemical compound that has a wide range of applications in the scientific and medical fields. DMPO is an important intermediate in the synthesis of various drugs and is used in the manufacture of pharmaceuticals and other chemicals. It is also used as a catalyst in organic synthesis and as a reagent in the preparation of various organic compounds.
Scientific Research Applications
Biocatalyst Inhibition and Microbial Tolerance
Carboxylic acids, including derivatives similar to the one , have been studied for their impact on microbial tolerance and biocatalyst inhibition. The inhibition of engineered microbes like Escherichia coli and Saccharomyces cerevisiae by carboxylic acids at concentrations below desired yields highlights the need for metabolic engineering strategies to increase microbial robustness. These strategies could involve altering cell membrane properties or enhancing intracellular pH tolerance to improve industrial performance of biocatalysts L. Jarboe, L.A. Royce, P.-H. Liu, 2013.
Synthesis of Biologically Active Compounds
The flexibility of carboxylic acids for drug synthesis, as demonstrated by levulinic acid (LEV) and its derivatives, suggests that similar compounds like 1-(2,2-Dimethylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid could be utilized in the synthesis of value-added chemicals. These chemicals have applications in cancer treatment, medical materials, and other fields. The potential for direct drug synthesis, modification of chemical reagents, and the creation of pharmaceutical intermediates from such compounds is vast Mingyue Zhang et al., 2021.
Development of Novel Bioisosteres
Carboxylic acid bioisosteres are explored for their pharmacological profiles, indicating a research avenue for the development of novel carboxylic acid substitutes. This involves replacing the carboxylate moiety in drugs to circumvent issues such as toxicity, reduced metabolic stability, or limited passive diffusion across biological membranes. The exploration of novel carboxylic acid bioisosteres could lead to the development of drugs with improved efficacy and safety profiles C. Horgan, T.P. O’Sullivan, 2021.
properties
IUPAC Name |
1-(2,2-dimethylpropyl)-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)7-12-6-4-5-8(9(12)13)10(14)15/h4-6H,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEXANUMNMBNOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1C=CC=C(C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid](/img/structure/B1473586.png)
![[4-[(2-Cyanobenzyl)thio]phenyl]boronic acid](/img/structure/B1473587.png)
![2-(3-methoxyphenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1473588.png)




![2-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1473597.png)

![2-[[(R)-3-Methyl-1-piperazinyl]methyl]benzonitrile](/img/structure/B1473601.png)
![Octahydropiperazino[2,1-c]morpholine-6,9-dione](/img/structure/B1473603.png)